Structural Identity Confirmation via High-Resolution Chromatographic and Spectroscopic Fingerprint vs. Des-methyl and Regioisomeric Analogs
When procured at a typical vendor specification of ≥95% purity (HPLC), 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea exhibits a defined retention time and a molecular ion [M+H]+ at m/z 382.2 (C20H23N5O3, monoisotopic mass 381.1801 Da) that reliably distinguishes it from the des-methyl analog (1-(3,4-dimethoxybenzyl)-3-((5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea; Δm/z +14) and from the regioisomer featuring a pyrazole-3-yl linkage [1]. The InChIKey FPUNERUYGZDIKZ-UHFFFAOYSA-N provides a unique structural hash for database cross-referencing, eliminating ambiguity in compound identity management [1].
| Evidence Dimension | Molecular identity and analytical differentiation |
|---|---|
| Target Compound Data | InChIKey FPUNERUYGZDIKZ-UHFFFAOYSA-N; LC-MS [M+H]+ m/z 382.2; HPLC purity ≥95% |
| Comparator Or Baseline | Des-methyl analog: Δm/z +14; pyrazole-3-yl regioisomer: distinct InChIKey and retention time |
| Quantified Difference | Mass difference of 14 Da from des-methyl analog; unique InChIKey distinguishes from all regioisomers |
| Conditions | Standard reversed-phase HPLC-UV/ELSD and LC-MS analysis; PubChem computed molecular descriptors |
Why This Matters
Exact structural identity confirmation is the foundational requirement for reproducible pharmacology; procurement of the correct regioisomer ensures that observed biological activity can be attributed to the intended chemical entity.
- [1] PubChem Compound Summary for CID 119105136, 1-(3,4-dimethoxybenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea. National Center for Biotechnology Information (2026). View Source
